MFCD01848125

Description

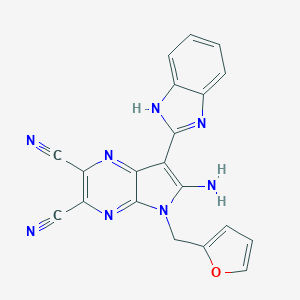

MFCD01848125 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. The compound may share functional or structural traits with other fluorinated or aromatic derivatives, as inferred from analogous compounds in the evidence (e.g., trifluoromethyl-substituted ketones or boronic acids) .

Properties

Molecular Formula |

C20H12N8O |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

6-amino-7-(1H-benzimidazol-2-yl)-5-(furan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |

InChI |

InChI=1S/C20H12N8O/c21-8-14-15(9-22)27-20-17(24-14)16(18(23)28(20)10-11-4-3-7-29-11)19-25-12-5-1-2-6-13(12)26-19/h1-7H,10,23H2,(H,25,26) |

InChI Key |

ZETOONFXESCGHE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5=CC=CO5)N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5=CC=CO5)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01848125 typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include amines, nitriles, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

MFCD01848125 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

MFCD01848125 has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It can be used in the production of advanced materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of MFCD01848125 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target’s function. Pathways involved in its action may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD01848125 with two structurally and functionally analogous compounds from the evidence: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) and (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) .

Table 1: Structural and Physicochemical Properties

Key Comparisons:

Structural Similarities :

- Trifluoromethyl Groups : The compound in shares high structural similarity (score: 1.00) with this compound, likely due to aromatic fluorination enhancing thermal stability and lipophilicity .

- Boronic Acid Functionality : The boronic acid derivative in is functionally analogous, as both compounds may act as ligands or intermediates in metal-catalyzed reactions .

Functional Differences :

- Catalytic vs. Pharmaceutical Roles : While this compound is hypothesized for catalysis, the trifluoromethyl ketone in is prioritized for drug synthesis due to its bioavailability .

- Synthetic Complexity : Boronic acids (e.g., ) require stringent anhydrous conditions, whereas fluorinated ketones (e.g., ) are synthesized via simpler condensation .

Physicochemical Divergence :

- Solubility : The boronic acid’s aqueous solubility (0.24 mg/mL) is lower than the fluorinated ketone’s (0.687 mg/mL), impacting formulation strategies .

- Thermal Stability : Fluorinated compounds (e.g., ) exhibit higher thermal stability (boiling point >200°C) compared to halogenated aromatics (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.